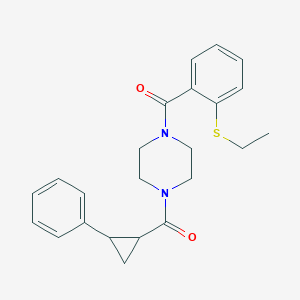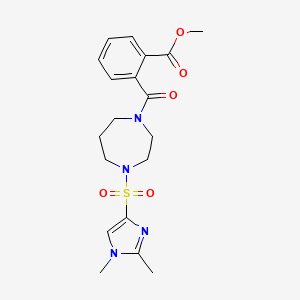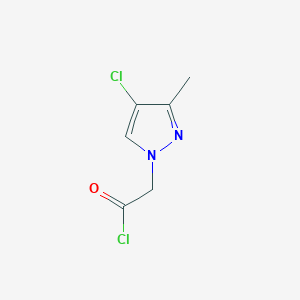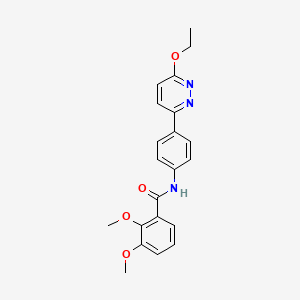
(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone, also known as EPPM, is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of neuroscience. EPPM is a derivative of the well-known compound ketamine, which is a dissociative anesthetic that has been used for decades in medicine. EPPM has been shown to have similar effects to ketamine, but with fewer side effects and a more specific mechanism of action.
科学的研究の応用
Herbicidal Activity
(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone: derivatives have been explored for their herbicidal properties. For instance, (3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone was synthesized and evaluated against several weed species, including Echinochloa crusgalli, Lolium perenne, Amaranthus retroflexus, and Lactuca sativa var. ramosa. The herbicidal activity varied based on the substituents on the phenyl ring, with donor-drawing groups showing the highest efficacy .
Antimicrobial Properties
Piperazine derivatives, including those containing the (4-(2-nitrobenzyl)piperazin-1-yl) moiety, have demonstrated antimicrobial activity. These compounds inhibit the proliferation of various cancer cell lines, including multidrug-resistant cells . Further exploration of their antimicrobial potential could lead to novel therapeutic agents.
Insecticidal and Repellent Effects
Piperazine-based compounds have been studied for their insecticidal and repellent properties. For example, piperazine citrate has been shown to paralyze worms, preventing their attachment to the human intestine walls. Additionally, derivatives of piperazine can function as insecticides, fungicides, and herbicides . Investigating the specific effects of (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone on insects could yield valuable insights.
Mosquito Control
Certain piperazine derivatives exhibit efficacy against mosquito vectors. For instance, 1-(3-Fluoro-4-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine demonstrated activity against Aedes aegypti larvae . Further research could explore the potential of our compound in controlling mosquito-borne diseases.
Herbicidal Agents for Barnyard Grass
4-(2-nitrobenzyl)piperazin-1-ylmethanone: derivatives have been investigated as herbicidal agents(E)-4-[(4-Chlorobenzylidene)amino]-2-{[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited significant herbicidal activity against barnyard grass (Echinochloa crusgalli) . This highlights the compound’s potential in weed management.
Carbon-14 Labeled Analog Synthesis
In a different context, 2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol (Quetiapine) , labeled with carbon-14 in the 11-position, was synthesized. This compound is relevant due to its use in psychiatric medications . Although not directly related to our compound, it underscores the versatility of piperazine-based structures.
特性
IUPAC Name |
[4-(2-ethylsulfanylbenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-2-28-21-11-7-6-10-18(21)22(26)24-12-14-25(15-13-24)23(27)20-16-19(20)17-8-4-3-5-9-17/h3-11,19-20H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVIHQJMGLRVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]prop-2-enamide](/img/structure/B2781743.png)
![Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B2781745.png)
![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2781748.png)
![2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2781749.png)


![2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781752.png)





